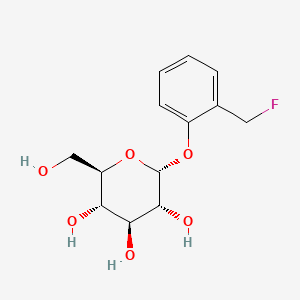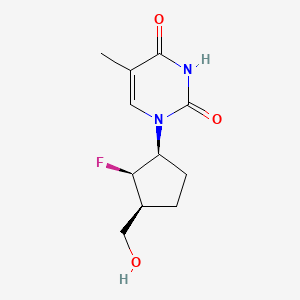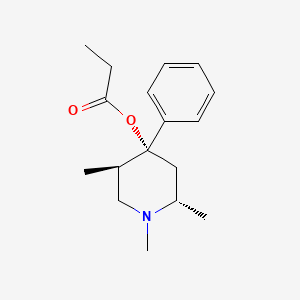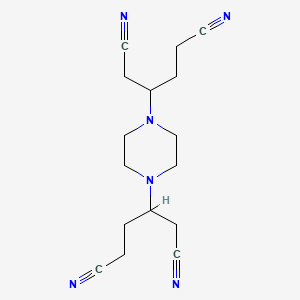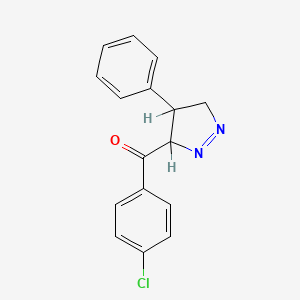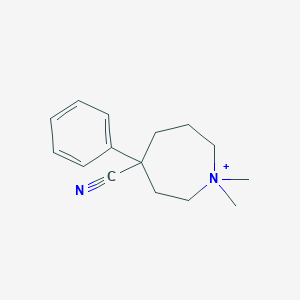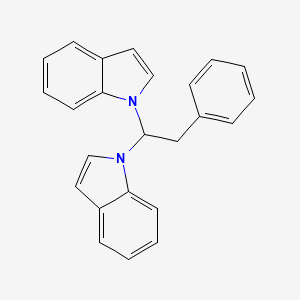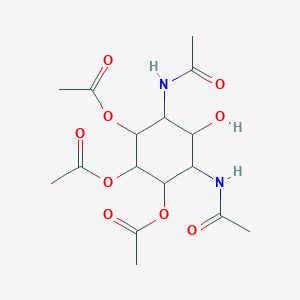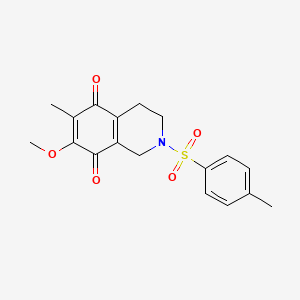
Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R*,R*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R*,R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butanamide backbone with multiple functional groups, including difluoro, oxo, phenyl, and pyridinylmethyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- typically involves multi-step organic reactions. The process may include:
Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid derivatives with appropriate amines.
Introduction of the difluoro and oxo groups: These functional groups can be introduced via fluorination and oxidation reactions.
Attachment of the phenyl and phenylmethyl groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions.
Incorporation of the pyridinylmethyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
作用机制
The mechanism of action of Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
Butanamide derivatives: Other butanamide derivatives with different functional groups may have similar chemical properties but distinct biological activities.
Fluorinated compounds: Compounds with fluorine atoms often exhibit unique reactivity and stability, making them valuable in various applications.
Pyridine-containing compounds: Pyridine derivatives are commonly used in pharmaceuticals and agrochemicals due to their versatile reactivity.
Uniqueness
The uniqueness of Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
134450-39-8 |
|---|---|
分子式 |
C30H34F2N4O3 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(pyridin-2-ylmethylcarbamoylamino)butanamide |
InChI |
InChI=1S/C30H34F2N4O3/c1-21(2)26(36-29(39)34-20-24-15-9-10-18-33-24)28(38)35-25(19-23-13-7-4-8-14-23)27(37)30(31,32)17-16-22-11-5-3-6-12-22/h3-15,18,21,25-26H,16-17,19-20H2,1-2H3,(H,35,38)(H2,34,36,39)/t25-,26-/m0/s1 |
InChI 键 |
AWRHPLDWFNPOAL-UIOOFZCWSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)NCC3=CC=CC=N3 |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)NCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


